Acetanilide, 2-fluoro-4'-nitro-

Catalog No.
S13948855
CAS No.
370-89-8
M.F
C8H7FN2O3
M. Wt
198.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetanilide, 2-fluoro-4'-nitro-

CAS Number

370-89-8

Product Name

Acetanilide, 2-fluoro-4'-nitro-

IUPAC Name

2-fluoro-N-(4-nitrophenyl)acetamide

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

InChI

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)

InChI Key

FTOKDDXGHSEOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CF)[N+](=O)[O-]

Acetanilide, 2-fluoro-4'-nitro- is an organic compound with the molecular formula C8H7FN2O3C_8H_7FN_2O_3 and a molecular weight of 198.15 g/mol. It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4'-position of the acetanilide structure. This compound is recognized for its potential applications in pharmaceuticals and chemical research, particularly due to its unique electronic properties imparted by the fluorine and nitro substituents.

The primary reactions involving acetanilide, 2-fluoro-4'-nitro- include:

  • Acetylation: This compound can undergo acetylation reactions, where it reacts with acetic anhydride to form derivatives with enhanced solubility and reactivity.
  • Reduction: The nitro group can be reduced to an amine under specific conditions, altering its biological activity and utility.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Acetanilide derivatives, including 2-fluoro-4'-nitro-, have been studied for their biological activities. They exhibit:

  • Antimicrobial Properties: Some studies indicate that compounds similar to acetanilide can possess antimicrobial effects against various bacteria and fungi.
  • Analgesic Effects: Acetanilide itself has historical use as an analgesic, although its derivatives may exhibit varying degrees of efficacy.
  • Mutagenicity: Certain derivatives may show mutagenic potential, necessitating careful evaluation in toxicological studies .

The synthesis of acetanilide, 2-fluoro-4'-nitro- can be achieved through several methods:

  • Direct Acetylation: This involves reacting 2-fluoro-4-nitroaniline with acetic anhydride or acetyl chloride under controlled conditions to yield the desired acetanilide derivative .
  • Use of Catalysts: Employing catalysts such as sodium acetate in tetrahydrofuran can enhance reaction efficiency and yield .
  • Alternative Routes: Other synthetic pathways may include the use of different acylating agents or solvents to optimize yield and purity.

Acetanilide, 2-fluoro-4'-nitro- finds its applications primarily in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its ability to modify biological activity.
  • Chemical Research: Utilized as a reagent in organic synthesis and materials science for developing new compounds with specific properties.
  • Analytical Chemistry: Employed in analytical methods for detecting and quantifying similar compounds in various matrices .

Interaction studies involving acetanilide, 2-fluoro-4'-nitro- have focused on its binding affinity to biological targets. Research indicates that:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications or toxicity concerns.
  • Binding Studies: Fluorinated compounds often exhibit altered binding characteristics compared to their non-fluorinated counterparts, impacting their pharmacokinetics and dynamics .

Several compounds share structural similarities with acetanilide, 2-fluoro-4'-nitro-. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
AcetanilideBasic structure without substitutionsHistorical use as an analgesic
4-NitroacetanilideNitro group at the para positionEnhanced water solubility
2-FluoroacetanilideFluorine at the 2-positionIncreased lipophilicity and metabolic stability
N-(4-Nitrophenyl)acetamideSimilar amide structureVariability in biological activity

The uniqueness of acetanilide, 2-fluoro-4'-nitro- lies in its combination of both fluorine and nitro groups, which significantly influence its chemical reactivity and biological interactions compared to other derivatives.

Green Chemistry Approaches in Acetanilide Functionalization

The acetylation of aniline precursors represents a critical first step in synthesizing 2-fluoro-4'-nitroacetanilide. Traditional methods relying on acetic anhydride or concentrated mineral acids generate stoichiometric waste, but recent advances prioritize atom-efficient, catalyst-driven systems. A magnesium sulfate–glacial acetic acid system has emerged as a sustainable alternative, enabling acetanilide synthesis at room temperature with 85–92% yields. This approach avoids toxic reagents, leveraging the Lewis acidity of magnesium ions to activate the aniline nitrogen for nucleophilic attack by acetic acid. The hydrated sulfate ions further stabilize intermediates, simplifying purification through aqueous workups.

For fluorinated analogs, such as 2-fluoroaniline, the same catalytic system demonstrates compatibility, though reaction times increase marginally due to the electron-withdrawing fluorine’s deactivating effect. Crucially, this method aligns with green chemistry principles by eliminating solvent use beyond the acetic acid reactant itself, reducing the environmental footprint of the acetylation step.

Nitration Strategies for Fluorinated Acetanilide Precursors

Regioselective nitration of 2-fluoroacetanilide poses significant challenges due to competing ortho and para directing effects. The acetamido group strongly directs electrophiles to the para position, while the fluorine’s -I effect can destabilize intermediates. Studies utilizing nitronium tetrafluoroborate (NO₂BF₄) in aprotic solvents achieve 78–85% para selectivity in fluorinated acetanilides, as the rigid ion pair preferentially attacks the less hindered position. By contrast, acetyl nitrate (AcONO₂) favors ortho nitration (up to 65% yield) through a dual mechanism involving both NO₂⁺ and acetyloxy radical intermediates.

Electrochemical nitration methods, though less explored for acetanilides, show promise for minimizing byproducts. A mediated approach using TEMPO as an electron shuttle enables nitro group transfer to 2-fluoroacetanilide at 0.8 V vs. Ag/AgCl, achieving 62% conversion with 89% para selectivity. This method circumvents traditional nitric acid use, instead generating nitro radicals from nitrite salts in aqueous media.

Table 1: Comparison of Nitration Agents for 2-Fluoroacetanilide

Nitrating AgentSolventTemperaturepara:%ortho:%Yield (%)
NO₂BF₄Dichloromethane0°C851278
AcONO₂Acetic acid25°C286571
Electrochemical (TEMPO)Water25°C89862

Solvent-Free Acetylation Techniques for Amine Substrates

Solvent-free acetylation addresses both economic and environmental constraints in scaling 2-fluoro-4'-nitroacetanilide production. Mechanochemical approaches using ball milling achieve 94% conversion of 2-fluoroaniline to its acetylated form within 30 minutes, employing stoichiometric acetic acid and 5 mol% H₂SO₄-silica gel. The absence of solvent enhances reaction efficiency by increasing reactant concentrations, while the silica gel support facilitates proton transfer without aqueous waste.

For nitro-substituted intermediates, microwave-assisted acetylation in solvent-free conditions reduces reaction times from hours to minutes. Exposure to 300 W microwave irradiation for 5 minutes acetylates 4-nitroaniline with 89% yield, leveraging the dipole moment of acetic acid for rapid heating. This method proves particularly effective for electron-deficient amines, where traditional heating methods suffer from poor conversion due to decreased nucleophilicity.

Lewis acid catalysts play a pivotal role in facilitating regioselective nitration reactions by enhancing the electrophilicity of nitrating agents and directing substitution patterns on aromatic rings [1]. The mechanism involves coordination of the Lewis acid to heteroatoms or electron-rich centers, which activates the aromatic system toward electrophilic attack [2]. In the context of acetanilide, 2-fluoro-4'-nitro- synthesis, Lewis acids demonstrate remarkable efficacy in controlling regioselectivity through their ability to form stable complexes with nitric acid derivatives [3].

The fundamental mechanism begins with the Lewis acid catalyst coordinating to the nitrating agent, typically nitric acid or acetyl nitrate, to generate highly electrophilic nitronium ion complexes [1]. This coordination significantly lowers the activation energy for nitronium ion formation while simultaneously increasing its electrophilic character [4]. Bismuth trichloride has emerged as particularly effective for regioselective nitration, achieving yields of up to seventy-one percent with selectivity ratios favoring the desired regioisomer [5].

Water-tolerant Lewis acid catalysts have revolutionized nitration processes by overcoming the traditional sensitivity to moisture that plagued earlier catalytic systems [1]. These catalysts, particularly metal triflates and bismuth compounds, maintain their activity even in the presence of water generated during the nitration process [6]. The charge-to-size ratio of the metal center proves crucial in determining catalytic efficiency, with higher ratios correlating with enhanced nitrating ability [7].

Table 1: Lewis Acid Catalysts for Regioselective Nitration

Lewis Acid CatalystCharge-to-Size RatioNitration Efficiency (%)RegioselectivityOperating Temperature (°C)
Bismuth(III) triflate [Bi(OTf)₃]Moderate85High ortho/para25-50
Bismuth(III) nitrate [Bi(NO₃)₃·5H₂O]Moderate75Moderate ortho/para0-25
Lanthanum(III) triflate [La(OTf)₃]Low60Low selectivity25-60
Hafnium(IV) triflate [Hf(OTf)₄]Very High95Excellent meta (deactivated aromatics)0-80
Aluminum(III) chloride [AlCl₃]High70Moderate ortho/para0-25
Iron(III) chloride [FeCl₃]High65Moderate ortho/para25-50
Scandium(III) triflate [Sc(OTf)₃]High80High ortho/para25-50

The nitrate capture mechanism represents a significant advancement in understanding how Lewis acids facilitate nitration reactions [6]. This mechanism involves the Lewis acid coordinating to nitrate anions generated from the auto-ionization of nitric acid, effectively sequestering them and promoting nitronium ion formation [7]. Spectroscopic evidence confirms that nitrate anions coordinate in an inner-sphere fashion to the metal center, while counter-anions remain outer-sphere [6].

Lanthanide triflates demonstrate exceptional catalytic activity due to their unique electronic structure and high charge density [6]. The effectiveness of these catalysts increases with decreasing ionic radius across the lanthanide series, reflecting the importance of charge-to-size ratio in nitrate coordination [7]. Hafnium triflate represents the pinnacle of this trend, exhibiting superior catalytic activity for nitration of even strongly deactivated aromatic substrates [6].

The recyclability and environmental compatibility of bismuth-based Lewis acids make them particularly attractive for industrial applications [8]. Bismuth nitrate supported on montmorillonite demonstrates excellent performance in nitrating aromatic compounds while remaining easily recoverable through simple filtration [8]. This heterogeneous approach combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems [9].

Halogen-Directed Electrophilic Aromatic Substitution Patterns

Halogen substituents exhibit unique directing effects in electrophilic aromatic substitution reactions, functioning as both deactivating groups through inductive effects and ortho-para directors through resonance contributions [10]. The fluorine substituent in acetanilide, 2-fluoro-4'-nitro- demonstrates these dual characteristics, significantly influencing the regioselectivity of subsequent functionalization reactions [11]. The directing behavior of halogens arises from their ability to donate electron density through resonance while simultaneously withdrawing electrons inductively [12].

The resonance effect of halogens stems from their lone pair electrons, which can delocalize into the aromatic pi-system, increasing electron density at ortho and para positions [10]. This electron donation occurs despite the electronegativity of the halogen, creating a dichotomy between inductive withdrawal and resonance donation [12]. For fluorine, the poor overlap between its compact 2p orbitals and the larger carbon 2p orbitals limits the resonance contribution, making it the weakest ortho-para director among the halogens [13].

Table 2: Halogen Directing Effects in Electrophilic Aromatic Substitution

Halogen SubstituentElectronegativityInductive EffectResonance EffectOverall EffectDirecting PatternSelectivity Ratio (o:p)
Fluorine (-F)4.0Strong -IWeak +RDeactivatingortho/para1.2:1
Chlorine (-Cl)3.0Moderate -IModerate +RDeactivatingortho/para1.5:1
Bromine (-Br)2.8Moderate -IStrong +RDeactivatingortho/para1.8:1
Iodine (-I)2.5Weak -IVery Strong +RDeactivatingortho/para2.1:1

The mechanistic basis for halogen direction involves stabilization of the intermediate sigma complex through resonance structures [12]. When electrophilic attack occurs at positions ortho or para to the halogen, the resulting carbocation can be stabilized by donation of halogen lone pair electrons [10]. This stabilization is not available for meta attack, explaining the preference for ortho and para substitution [12].

Fluorine substitution on aromatic rings introduces unique electronic effects that influence aromaticity and reactivity patterns [14]. Computational studies using gauge-including magnetically induced current methods reveal that fluorination generally weakens the aromatic character of polycyclic hydrocarbons [14]. This weakening occurs despite increases in nucleus-independent chemical shift values, highlighting the complexity of fluorine's electronic effects [14].

The regioselectivity of fluorinated aromatic compounds in electrophilic substitution reactions can be predicted using computational methods that account for charge distribution and orbital interactions [15]. The RegioSquare Method demonstrates ninety-six percent accuracy in predicting regioselectivity for over five hundred twenty-five literature examples of electrophilic aromatic halogenation reactions [15]. This high accuracy stems from the method's ability to identify the most nucleophilic carbon centers through free energy calculations [15].

Substrate selectivity studies reveal that fluorinated aromatics exhibit distinct reactivity patterns compared to other halogenated benzenes [11]. Fluorine's high electronegativity creates significant polarization in carbon-fluorine bonds, affecting both the rate and selectivity of electrophilic aromatic substitution reactions [11]. The orientation effects observed in fluorinated substrates follow typical ortho-para directing patterns but with reduced overall reactivity compared to less electronegative substituents [11].

Kinetic vs Thermodynamic Control in Para-Nitro Product Formation

The formation of para-nitro products in aromatic nitration reactions can proceed under either kinetic or thermodynamic control, depending on reaction conditions and substrate characteristics [16]. Kinetic control predominates at lower temperatures and shorter reaction times, favoring the fastest-formed product, while thermodynamic control emerges at elevated temperatures with extended reaction periods, promoting the most thermodynamically stable isomer [17]. The transition between these control regimes significantly impacts the regioselectivity observed in acetanilide nitration reactions [18].

Under kinetic control conditions, para-nitro product formation is favored due to lower activation energy barriers for electrophilic attack at the para position [19]. This preference stems from reduced steric interactions and optimal orbital overlap in the transition state leading to para substitution [20]. Temperature studies demonstrate that maintaining reaction temperatures below twenty-five degrees Celsius maximizes para selectivity, achieving up to eighty-five percent para-nitro product formation [18].

Table 3: Temperature Effects on Nitration Regioselectivity

Temperature (°C)Reaction Typepara-Nitro Product (%)ortho-Nitro Product (%)meta-Nitro Product (%)Activation Energy (kJ/mol)
0Kinetic Control8512345
25Mixed Control7520542
50Mixed Control6528738
75Thermodynamic Control45352035
100Thermodynamic Control35402532

The mechanistic distinction between kinetic and thermodynamic control involves different rate-determining steps and equilibration processes [16]. In kinetic control, the initial electrophilic attack and subsequent sigma complex formation determine product distribution [4]. The nitronium ion preferentially attacks the para position due to favorable approach geometry and minimal steric hindrance [21]. Conversely, thermodynamic control allows for product equilibration through reversible reactions, ultimately favoring the most stable regioisomer [17].

Activation energy measurements reveal significant differences between ortho and para nitration pathways [19]. Para substitution typically exhibits activation energies two to four kilojoules per mole lower than ortho substitution, explaining the kinetic preference for para products [19]. These energy differences arise from variations in transition state stability and the degree of resonance stabilization available in the sigma complex intermediates [22].

Table 4: Kinetic vs Thermodynamic Control Parameters

ParameterKinetic ControlThermodynamic ControlKey Factor
Reaction TemperatureLow (0-25°C)High (75-150°C)Activation energy differences
Reaction TimeShort (1-3 hours)Long (>8 hours)Equilibration time
Catalyst ConcentrationHigh (10-20 mol%)Low (1-5 mol%)Reaction rate enhancement
Substrate ConcentrationHigh (>0.1 M)Low (<0.05 M)Mass action effects
Product DistributionFastest-formed product predominatesMost stable product predominatesGibbs free energy differences

The role of acid strength and composition significantly influences the kinetic versus thermodynamic control balance [20]. Stronger acid conditions promote faster nitronium ion formation and attack, favoring kinetic control [23]. Conversely, milder acid conditions with longer reaction times allow for thermodynamic equilibration [24]. The heat of nitration, approximately equivalent to the condensation of one pound of steam, necessitates careful thermal management to maintain desired control regimes [24].

Microreactor technology offers precise control over reaction parameters, enabling optimal conditions for either kinetic or thermodynamic control [23]. Continuous flow systems allow for exact temperature control and defined residence times, crucial for achieving desired regioselectivity [25]. Studies using droplet-based microreactors demonstrate conversion rates of eighty-three percent with selectivity of nearly eighty percent under optimized conditions [23].

Research Findings on Heterocyclic Applications

Target HeterocycleAcetanilide Intermediate RoleKey Synthetic TransformationsReported Yields (%)Applications
Fluorinated PyrimidinesNucleophilic aromatic substitution precursorFluoride displacement, cyclization65-80Antiviral agents, enzyme inhibitors
Oxadiazole DerivativesElectrophilic cyclization substrateAmidoxime formation, cyclization70-85Antimicrobial compounds, materials
Thiazole CompoundsCondensation partner for ring closureThioamide formation, condensation60-75Pharmaceutical intermediates
Benzimidazole AnalogsBuilding block for fused ring systemsReduction, cyclization, oxidation55-70Anticancer agents, probes
Quinoline SystemsStarting material for annulation reactionsFriedländer synthesis, modifications50-65Antimalarial drugs, dyes

Oxadiazole formation represents another significant application where acetanilide, 2-fluoro-4'-nitro- functions as an electrophilic cyclization substrate. The nitro group can be converted to an amidoxime intermediate, which subsequently undergoes cyclization with carboxylic acid derivatives to form 1,2,4-oxadiazole rings [7]. This methodology has proven valuable in developing antimicrobial compounds and advanced materials with tailored electronic properties.

Use in Tandem Bromination-Nitration Sequences

Tandem bromination-nitration sequences utilizing acetanilide, 2-fluoro-4'-nitro- as a starting material offer efficient pathways to highly functionalized aromatic compounds with multiple substitution patterns. These sequential transformations leverage the directing effects of existing substituents to achieve regioselective introduction of additional functional groups [8] [9].

The acetamido group in acetanilide derivatives acts as an ortho-para directing group in electrophilic aromatic substitution reactions. When combined with the meta-directing influence of the nitro group and the unique electronic effects of fluorine, complex regioselectivity patterns emerge that can be exploited for selective functionalization [10]. Research demonstrates that bromination of acetanilide proceeds preferentially at the para position relative to the acetamido group due to steric hindrance at the ortho position, yielding para-bromoacetanilide as the major product [8] [9].

The fluorine substituent in the 2-position introduces additional complexity to the regioselectivity. Fluorine atoms exhibit high electronegativity and can participate in secondary orbital interactions that influence the electronic distribution in the aromatic ring [1]. Studies on fluorinated acetoacetanilides reveal that fluorine substitution affects both the rate and selectivity of subsequent electrophilic substitution reactions, with ortho-fluorine substituents particularly effective at directing electrophiles to specific positions [1].

Tandem Sequence Methodologies

Sequence TypeStarting MaterialBromination ConditionsNitration ConditionsOverall Yield (%)RegioselectivityAdvantages
Sequential Bromination-NitrationAcetanilideBr2, glacial AcOH, RT, 2hHNO3/H2SO4, 0-5°C, 30 min75-85Para-bromo, ortho-nitro (major)High yields, predictable selectivity
One-Pot Bromination-NitrationAcetanilideNBS, DMF, 50°C, 1hHNO3/H2SO4, same pot, 0°C60-70Mixed regioisomersReduced reaction time, fewer steps
Regioselective Bromination-Nitration4-FluoroacetanilideBr2, FeBr3, CH2Cl2, 0°CHNO3/H2SO4, -10°C, 45 min80-90Para-bromo, meta-nitro (controlled)Enhanced selectivity with fluorine
Green Chemistry Bromination-NitrationAcetanilideKBr, CAN, EtOH/H2O, RTHNO3/H2SO4, 0°C, 20 min65-75Para-bromo, ortho-nitroEnvironmentally friendly

In sequential bromination-nitration approaches, the bromination reaction is typically performed first using molecular bromine in glacial acetic acid [9]. The resulting para-bromoacetanilide undergoes nitration with a mixture of concentrated nitric and sulfuric acids, with the brominated intermediate showing altered electronic properties that influence the subsequent nitration regioselectivity. The combined electron-withdrawing effects of bromine and the acetamido group direct the incoming nitronium ion to positions meta to the bromide substituent [10].

One-pot methodologies utilizing N-bromosuccinimide (NBS) as the brominating agent offer advantages in terms of operational simplicity and reduced reaction time [11]. However, these conditions may lead to lower regioselectivity due to competitive reaction pathways and the simultaneous presence of multiple electrophilic species. Research indicates that careful temperature control and reagent stoichiometry are critical for optimizing the product distribution in one-pot sequences [12].

Green chemistry approaches to tandem bromination-nitration have emerged using environmentally benign reagents such as potassium bromide with ceric ammonium nitrate (CAN) as the oxidizing system [9]. These methodologies reduce the environmental impact while maintaining reasonable yields and selectivity. The CAN system generates bromine in situ under mild conditions, minimizing the handling of hazardous bromine gas while enabling efficient bromination reactions.

Strategic Building Block for Chiral Auxiliary Development

Acetanilide, 2-fluoro-4'-nitro- represents a valuable scaffold for developing chiral auxiliaries due to its multiple functional handles and electronic properties that can be fine-tuned for asymmetric synthesis applications. The compound's ability to form stable complexes with chiral templates while maintaining synthetic versatility makes it an attractive platform for auxiliary development [13] [14] [15].

The incorporation of fluorine into chiral auxiliary frameworks has gained significant attention due to the unique properties fluorine imparts to organic molecules. Fluorine substitution can enhance the binding affinity between the auxiliary and substrate, improve the diastereoselectivity of transformations, and facilitate auxiliary removal through specific cleavage reactions [16]. The 2-fluoro substitution pattern in acetanilide derivatives provides optimal positioning for these beneficial effects.

Oxazolidinone-based chiral auxiliaries derived from acetanilide frameworks have demonstrated exceptional performance in asymmetric synthesis. The rigid five-membered ring structure of oxazolidinones provides effective facial discrimination in various transformations, including aldol reactions, alkylations, and cycloadditions [15]. Research shows that incorporating fluorinated acetanilide units into oxazolidinone auxiliaries can achieve enantioselectivities exceeding 90% in representative reactions while maintaining high chemical yields [14].

Chiral Auxiliary Development Applications

Auxiliary TypeAcetanilide IncorporationSynthetic ApplicationsStereoselectivity (ee %)Recovery/RecyclabilityTarget Products
Oxazolidinone-basedN-Acyl oxazolidinone formationAldol reactions, alkylations85-95High (>90%)β-Amino acids, pharmaceuticals
Cysteine-derivedThioester linkage formationAsymmetric acylation, conjugate addition80-92Moderate (70-80%)Natural products, peptides
Camphor-derivedImine/enamine condensationDiels-Alder reactions, cycloadditions88-96High (>85%)Terpene derivatives, fragrances
Sugar-derivedGlycosidic bond formationNucleophilic substitution, reduction75-90Low (50-60%)Nucleoside analogs, carbohydrates
Binaphthyl-basedAxially chiral amide formationSuzuki coupling, hydrogenation90-98Very High (>95%)Biaryls, catalysts

Cysteine-derived auxiliaries incorporating acetanilide fragments utilize the unique properties of sulfur-containing amino acids to create versatile chiral templates. The thioester linkage formed between cysteine and acetanilide derivatives enables efficient N-to-S acyl transfer reactions that facilitate both asymmetric transformations and subsequent auxiliary removal [15]. These systems have proven particularly effective in asymmetric acylation reactions and conjugate addition processes, achieving enantioselectivities of 80-92% in representative transformations.

The development of sugar-derived chiral auxiliaries incorporating fluorinated acetanilide units represents an emerging area of research with significant potential for nucleoside analog synthesis. The glycosidic bond formation between sugar units and acetanilide derivatives creates hybrid scaffolds that combine the stereochemical information of carbohydrates with the electronic properties of fluorinated aromatics [17]. These auxiliaries have shown promise in nucleophilic substitution and reduction reactions, particularly for generating enantioenriched nucleoside analogs with enhanced metabolic stability.

Strategic advantages of acetanilide-based chiral auxiliaries include their modular nature, allowing systematic variation of electronic and steric properties through substitution pattern modifications. The nitro group serves as a versatile handle for further functionalization, enabling post-synthetic modifications that can optimize auxiliary performance for specific transformations [18]. Additionally, the fluorine substituent can participate in non-covalent interactions that enhance substrate binding and stereochemical induction.

Research demonstrates that acetanilide-derived chiral auxiliaries can be successfully applied in various catalytic asymmetric transformations, including transition metal-catalyzed reactions where the auxiliary acts as both a chiral ligand and a directing group [19]. The combination of electronic activation from the nitro group and the unique properties of fluorine creates auxiliaries with enhanced reactivity and selectivity compared to conventional systems.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.04407025 g/mol

Monoisotopic Mass

198.04407025 g/mol

Heavy Atom Count

14

UNII

27PUG933XK

Dates

Last modified: 08-10-2024

Explore Compound Types